molecular formula C7H15N3 B6203366 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine CAS No. 1554932-66-9

1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B6203366
CAS No.: 1554932-66-9
M. Wt: 141.2
InChI Key:
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Description

1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine typically involves the reaction of tert-butylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as copper triflate or other transition metal catalysts .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

    1-tert-butyl-3-phenyl-1H-pyrazol-4-yl: This compound shares a similar pyrazole core but with different substituents, leading to distinct biological activities.

    1-tert-butyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl:

Uniqueness: 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interaction with molecular targets and its overall stability .

Properties

CAS No.

1554932-66-9

Molecular Formula

C7H15N3

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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